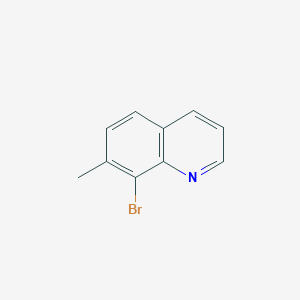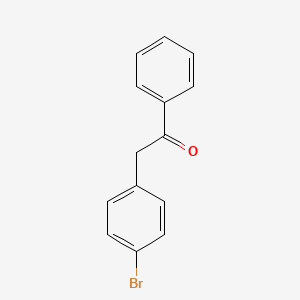
2-(4-Bromophenyl)Acetophenone
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromophenyl)Acetophenone involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The reaction mixture is heated until it starts to reflux, and then acetic anhydride is added dropwise. After refluxing for an additional hour, the mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of common chemicals and reagents, making it cost-effective and efficient .
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)Acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromobenzoic acid
Reduction: 4-Bromo-α-phenylethanol
Substitution: Various substituted acetophenones depending on the nucleophile used.
科学的研究の応用
2-(4-Bromophenyl)Acetophenone is utilized in various scientific research applications:
作用機序
The mechanism of action of 2-(4-Bromophenyl)Acetophenone involves the generation of phenyl radicals upon UV irradiation. These radicals can induce DNA cleavage by abstracting hydrogen atoms from the DNA backbone, leading to strand breaks . The compound’s ability to generate radicals makes it a valuable tool in photochemical studies and applications.
類似化合物との比較
Similar Compounds
- 2-Bromoacetophenone
- 4’-Methoxyacetophenone
- 4-Bromoanisole
- 4’-Chloroacetophenone
- 4’-Nitroacetophenone
Uniqueness
2-(4-Bromophenyl)Acetophenone is unique due to its specific bromine substitution on the phenyl ring, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications, such as coupling reactions and radical generation .
特性
IUPAC Name |
2-(4-bromophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAKAWFMITEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541364 | |
| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22421-88-1 | |
| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
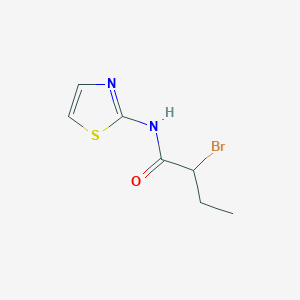
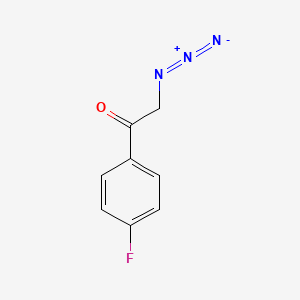
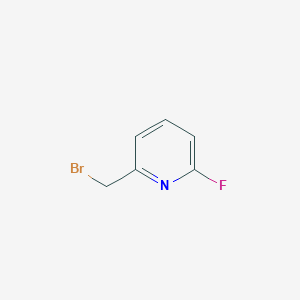
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

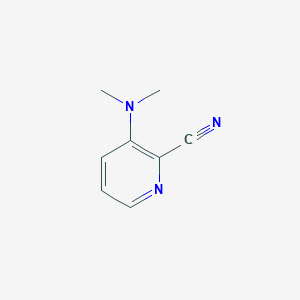
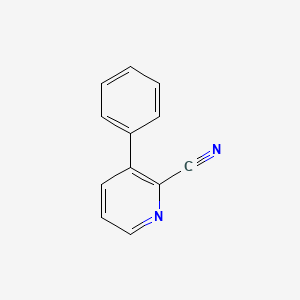
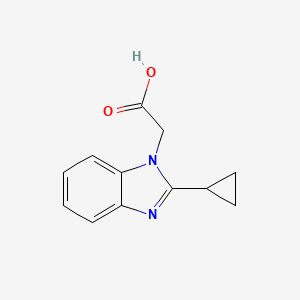
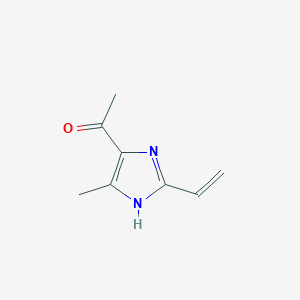
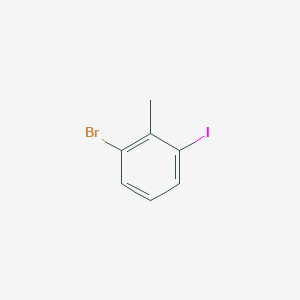
![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)
